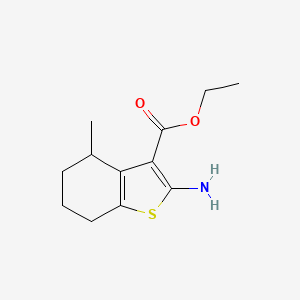

Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 95211-67-9) is a bicyclic benzothiophene derivative featuring a tetrahydrobenzo[b]thiophene core substituted with an amino group at position 2, a methyl group at position 4, and an ethyl ester at position 2. This compound is a critical intermediate in medicinal chemistry, particularly in synthesizing tricyclic antifolates targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . Its structural rigidity and functional groups enable oxidative aromatization to yield bioactive aromatic benzothiophenes, as demonstrated in the synthesis of dual TS/DHFR inhibitors .

Properties

IUPAC Name |

ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-3-15-12(14)10-9-7(2)5-4-6-8(9)16-11(10)13/h7H,3-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPRBNMOLCLEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1C(CCC2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl acetoacetate with 2-aminothiophenol in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the benzothiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity while reducing production time and cost.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Thymidylate Synthase Inhibition

One of the primary applications of ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is as an inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair. Inhibiting TS can lead to reduced proliferation of cancer cells:

- Mechanism of Action : The compound binds to the active site of thymidylate synthase, preventing the conversion of deoxyuridine monophosphate to thymidine monophosphate. This inhibition disrupts nucleotide synthesis, which is essential for DNA replication in rapidly dividing cells .

- Case Studies : Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against human TS. For instance, studies have shown that modifications to the ethyl ester group can enhance binding affinity and selectivity towards TS .

Antitumor Activity

The compound has shown promise in preclinical studies as an antitumor agent:

- Cytotoxic Effects : this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Results indicate significant growth inhibition in models of breast and lung cancer .

- Combination Therapies : There is ongoing research into the use of this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance mechanisms observed in tumor cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Development of Novel Derivatives

Ongoing research aims to develop new derivatives with improved potency and selectivity for thymidylate synthase:

- Synthetic Approaches : Innovative synthetic methodologies are being explored to create analogs that maintain or enhance biological activity while improving pharmacological properties .

Clinical Trials

Future clinical trials will be essential to assess the safety and efficacy of this compound in human subjects:

Mechanism of Action

The mechanism by which Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and modulating the activity of enzymes or receptors. The benzothiophene core can interact with various molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural differences and similarities between the target compound and its analogs:

Crystallographic and Hydrogen-Bonding Behavior

- Intramolecular N–H⋯O bonds form S(6) rings, while intermolecular C–H⋯O interactions stabilize dimers .

- 7-Oxo Derivative : The introduction of a keto group at position 7 alters hydrogen-bonding networks, favoring interactions with ester carbonyls and influencing packing motifs .

Biological Activity

Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its various biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews its biological activity based on recent studies and findings.

- Molecular Formula : C₁₀H₁₄N₂O₂S

- Molecular Weight : 226.30 g/mol

- Melting Point : 173–174 °C

- CAS Number : 76263-11-1

The compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in critical cellular processes:

- Thymidylate Synthase Inhibition : this compound has been identified as a potential inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibiting TS can lead to the disruption of DNA replication in rapidly dividing cancer cells .

- Interaction with Dihydrofolate Reductase : The compound also shows promise as an inhibitor of bacterial dihydrofolate reductase, which is vital for folate metabolism in bacteria. This suggests potential applications in developing antibiotics against resistant strains .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in MCF-7 cells.

- HepG2 (Liver Cancer) : Similar cytotoxic effects were observed in HepG2 cells, suggesting a broad-spectrum anticancer potential .

Antimicrobial Activity

The compound's ability to inhibit dihydrofolate reductase also indicates its potential as an antimicrobial agent. Studies have reported its effectiveness against several bacterial strains, particularly those resistant to conventional antibiotics. This opens avenues for the development of new therapeutic agents targeting bacterial infections .

Case Study 1: Thymidylate Synthase Inhibition

In a study assessing the effect of this compound on human B lymphoblastoid cell lines, researchers found that the compound effectively reduced TS activity and led to increased sensitivity to other TS inhibitors. This suggests a synergistic effect that could enhance treatment efficacy against tumors exhibiting resistance mechanisms .

Case Study 2: Antimicrobial Screening

A screening study aimed at identifying novel antibiotics against Staphylococcus species utilized this compound. The results indicated significant antibacterial activity with IC50 values comparable to established antibiotics, highlighting its potential as a lead compound for further development .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂S |

| Molecular Weight | 226.30 g/mol |

| Melting Point | 173–174 °C |

| CAS Number | 76263-11-1 |

| Anticancer Activity | Effective against MCF-7 and HepG2 |

| Antimicrobial Activity | Effective against resistant bacterial strains |

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including cyclization, esterification, and functional group modifications. For example, oxidative aromatization of the tetrahydrobenzothiophene core using 10% Pd/C under reflux conditions is a critical step to achieve the desired planar aromatic structure . Reaction conditions (solvents, catalysts, temperature) are optimized via iterative testing, with purity assessed by HPLC and NMR. Key reagents include thionyl chloride for amidation and ethanol for esterification .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), with IC values of 0.26–0.8 μM (TS) and 0.09–0.1 μM (DHFR) when substituted with 2-NH . Anticancer assays (e.g., MTT on HeLa cells) and enzyme kinetics are standard methods for evaluating activity.

Advanced Research Questions

Q. How can crystallographic disorder in the tetrahydrobenzothiophene ring be resolved during structural refinement?

Disordered atoms (e.g., methylene groups in the cyclohexane ring) are modeled using PART instructions in SHELXL, with occupancy ratios determined via Fourier difference maps. Anisotropic displacement parameters (ADPs) are constrained to prevent overfitting . For example, in ethyl 2-benzamido derivatives, disorder is resolved by refining two conformers with 64:36 occupancy .

Q. What experimental strategies address contradictions in reported biological activity data across studies?

Discrepancies in IC values (e.g., TS inhibition varying by 10-fold) may arise from substituent effects (e.g., 2-CH vs. 2-NH). Methodological solutions include:

- Control assays : Use reference inhibitors (e.g., methotrexate for DHFR) to calibrate activity .

- Structural analysis : Compare X-ray binding modes (e.g., thieno S mimicking folate’s 4-amino group) to rationalize potency differences .

- Statistical validation : Apply ANOVA to replicate experiments (n ≥ 3) to confirm significance .

Q. How can computational methods enhance the design of derivatives with improved enzyme inhibition?

- Docking studies : Use AutoDock Vina to predict binding poses in TS/DHFR active sites, focusing on hydrogen bonds (e.g., NH with Asp218 in DHFR) .

- QSAR models : Correlate substituent electronegativity (Hammett σ constants) with IC to guide synthesis .

- MD simulations : Analyze stability of protein-ligand complexes over 100-ns trajectories to prioritize derivatives .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.